molecular formula C6H2F6N2S B3031496 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione CAS No. 402520-53-0

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione

Cat. No.: B3031496
CAS No.: 402520-53-0
M. Wt: 248.15 g/mol
InChI Key: PLBRVCYOZLTRFL-UHFFFAOYSA-N
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Description

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a pyrimidine ring with a thione functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of radical initiators.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Substituted pyrimidinethione derivatives.

Scientific Research Applications

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione involves its interaction with molecular targets through its trifluoromethyl groups and thione functionality. These interactions can modulate enzyme activity, protein binding, and other biochemical pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design.

Comparison with Similar Compounds

    4,6-Dichloro-2(1H)-pyrimidinethione: Similar structure but with chlorine atoms instead of trifluoromethyl groups.

    4,6-Dimethyl-2(1H)-pyrimidinethione: Similar structure but with methyl groups instead of trifluoromethyl groups.

Uniqueness: 4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinethione is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it more versatile and valuable in various applications compared to its analogs.

Properties

IUPAC Name

4,6-bis(trifluoromethyl)-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F6N2S/c7-5(8,9)2-1-3(6(10,11)12)14-4(15)13-2/h1H,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBRVCYOZLTRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F6N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573661
Record name 4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402520-53-0
Record name 4,6-Bis(trifluoromethyl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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